![molecular formula C17H37N B1630859 Heptadecan-9-amine CAS No. 3241-20-1](/img/structure/B1630859.png)
Heptadecan-9-amine
Overview
Description
Heptadecan-9-amine (HDA) is a synthetic amine derived from heptadecanoic acid, a saturated fatty acid found in some animal and vegetable lipids. HDA has been studied extensively for its potential applications in various scientific and medical fields, including drug delivery, tissue engineering, and biochemistry.
Scientific Research Applications
Microsupercapacitors for On-Chip Low Power Electronics
Heptadecan-9-amine has been used in the fabrication of microsupercapacitors (MSCs) for on-chip low power electronics . These MSCs, due to their long lifetimes and complementary metal-oxide-semiconductor (CMOS) compatible fabrication, can be a potential on-chip energy storage unit .
Enhanced Electrode Thickness
The MSCs fabricated of alkyl-amino functionalized reduced-graphene-oxide–heptadecan-9-amine (rGO) are reported for enhanced electrode thickness , high capacitance, and lower series resistance compared with functionalized GrO-based MSCs . This solves a significant issue of inadequate electrode thickness in wafer-scale MSC fabrication while achieving higher energy densities in fewer spin coatings .
High Capacitance
The rGO-MSC displays an areal capacitance of 108 μF cm−2 compared with 24 μF cm−2 for the GO-MSC . This indicates that heptadecan-9-amine can significantly improve the capacitance of these devices.
Lower Series Resistance
The rGO-MSC also demonstrates lower series resistance compared with functionalized GrO-based MSCs . This could lead to improved performance in electronic devices.
Higher Power Density
The rGO-MSC demonstrates more than twice its power density in an integration compatible ionic liquid electrolyte 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfony)imide (EMIM-TFSI) . This suggests that heptadecan-9-amine can enhance the power density of these devices.
Versatile Organic Compound
Amines, such as heptadecan-9-amine, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . They are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms .
Mechanism of Action
Target of Action
Heptadecan-9-amine is a compound that has been used in the fabrication of microsupercapacitors for on-chip low power electronics . The primary targets of Heptadecan-9-amine are the graphene oxide flakes used in the fabrication of these devices .
Mode of Action
Heptadecan-9-amine interacts with its targets, the graphene oxide flakes, through a covalent bond . This interaction results in increased van der Waals adhesion between the deposited graphene oxide flakes during the spin coating process .
Biochemical Pathways
It is known that heptadecan-9-amine plays a role in the fabrication of microsupercapacitors, which are devices that demonstrate high dynamic capacitance and power density at low charging currents .
Result of Action
The molecular and cellular effects of Heptadecan-9-amine’s action are seen in the fabrication of microsupercapacitors. The compound enhances the electrode thickness, leading to high capacitance and lower series resistance compared to devices fabricated without Heptadecan-9-amine .
properties
IUPAC Name |
heptadecan-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBQRJOHIHZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3241-20-1 | |
Record name | Heptadecan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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